Fluazuron

Description

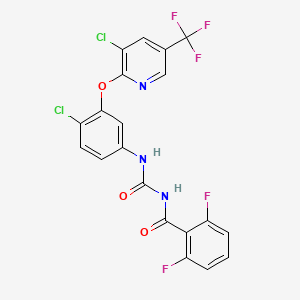

This compound is a benzoyl phenylurea compound.

This compound is a small molecule drug with a maximum clinical trial phase of II.

a benzoyl phenylurea compound; ACATAK (tradename) is a pour-on tick development inhibitor containing this compound as its active ingredient

Properties

IUPAC Name |

N-[[4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2F5N3O3/c21-11-5-4-10(29-19(32)30-17(31)16-13(23)2-1-3-14(16)24)7-15(11)33-18-12(22)6-9(8-28-18)20(25,26)27/h1-8H,(H2,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWNVPAUWYHLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2F5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046556 | |

| Record name | Fluazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86811-58-7 | |

| Record name | Fluazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86811-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazuron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazuron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-Chloro-3-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenyl]-3-(2,6-difluoro-benzoyl)-urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB0PV6I7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Fluazuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification processes for Fluazuron, a potent insect growth regulator. The information compiled herein is based on established scientific literature and patent filings, offering detailed methodologies and quantitative data to support research and development efforts in veterinary medicine and crop protection.

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as N-(4-chloro-3-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-3-(2,6-difluorobenzoyl)urea, is a multi-step process that involves the formation of key intermediates followed by their condensation to form the final product.[1] The most common synthetic strategies revolve around the preparation of a substituted aniline derivative and a benzoyl isocyanate, which are then coupled to form the urea linkage.

A prevalent synthetic route is a thermodynamically controlled telescopic process, which enhances yield and purity by minimizing the isolation of intermediates.[1] This approach is both economically and environmentally advantageous for large-scale production.[2]

Synthesis Pathway

The synthesis can be broadly divided into two main stages: the preparation of the key intermediates and their subsequent reaction to form this compound.

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

The following protocols are synthesized from various patented and published methods.

Step 1: Synthesis of 2,6-Difluorobenzoyl isocyanate (Intermediate I)

-

To a reaction vessel containing toluene, add 2,6-difluorobenzamide.

-

With controlled temperature, slowly add oxalyl chloride to the mixture. The molar ratio of 2,6-difluorobenzamide to oxalyl chloride is typically in the range of 1:1.5 to 1:2.0.[3]

-

After the addition is complete, the reaction mixture is stirred and refluxed for a period of 3 to 8 hours.[3]

-

Upon completion of the reaction, toluene and any excess oxalyl chloride are removed by distillation under reduced pressure to yield the liquid intermediate, 2,6-difluorobenzoyl isocyanate.

Step 2: Synthesis of 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (Intermediate II)

-

In a separate reaction vessel, 2-chloro-5-aminophenol and 2,3-dichloro-5-(trifluoromethyl)pyridine are dissolved in toluene.

-

A base, such as sodium hydroxide or sodium carbonate, and an ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium phosphotungstate) are added to the mixture.[3] The molar ratio of 2,3-dichloro-5-(trifluoromethyl)pyridine to 2-chloro-5-aminophenol is approximately 1:1.0 to 1:1.2.[3]

-

The mixture is heated to a temperature of 70-80°C and stirred for 2 to 3 hours.[3]

-

After the reaction is complete, the solvent is removed, and water is added to precipitate the solid product.

-

The solid is filtered and washed with water to remove any remaining base, yielding the solid intermediate, 4-chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline.

Step 3: Synthesis of this compound

-

The liquid intermediate I (2,6-difluorobenzoyl isocyanate) and the solid intermediate II (4-chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline) are combined in a reaction vessel with toluene.

-

The mixture is stirred at a controlled temperature, typically between 30°C and 50°C, for 2 to 4 hours to facilitate the addition reaction.[3]

-

Upon completion, the precipitated solid is collected by suction filtration.

-

The filter cake is washed with toluene and then dried to obtain crude this compound.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data reported in the literature for the synthesis of this compound.

| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 2,6-Difluorobenzamide, Oxalyl Chloride | 1 : 1.5 - 2.0 | Toluene | Reflux | 3 - 8 | - | - |

| 2 | 2-Chloro-5-aminophenol, 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1.0 - 1.2 : 1 | Toluene | 70 - 80 | 2 - 3 | ~97.5 - 97.9 | - |

| 3 | Intermediate I, Intermediate II | - | Toluene | 30 - 50 | 2 - 4 | ~92.8 - 93.1 | >99 |

| Overall | ~90.7 - 90.9 | >99.3 |

Data compiled from patent CN104876859A.[3]

Purification of this compound

The purification of crude this compound is critical to meet the stringent requirements for veterinary and agricultural applications. The process typically involves washing, and drying, with high-purity products achieving levels greater than 99.5%.[2]

Purification Workflow

The purification process aims to remove unreacted intermediates, by-products, and residual solvents.

Caption: General purification workflow for this compound.

Experimental Protocol for Purification

-

Washing: The crude this compound obtained from the synthesis is thoroughly washed with a suitable solvent, such as toluene, to remove soluble impurities.[3]

-

Filtration: The washed solid is collected using suction filtration.

-

Drying: The filtered product is dried under appropriate conditions (e.g., in a vacuum oven) to remove residual solvents.

-

Purity Analysis: The purity of the final product is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The purity of this compound is typically assessed by reverse-phase HPLC. The following table outlines a common set of parameters for this analysis.

| Parameter | Specification |

| Column | C18 |

| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV at 260 nm or 270 nm |

| Injection Volume | 100 µL |

| Column Temperature | 37°C |

Data compiled from multiple sources.[4][5][6]

This analytical method is crucial for quality control, ensuring that the final this compound product meets the required purity standards for its intended use. A validated UHPLC method has demonstrated a linear relationship for quantification in various tissues, with a high coefficient of determination (>0.99).[7][8] The recovery of this compound from different tissues using such methods is typically greater than 75%.[7][8]

References

- 1. This compound (Ref: CGA 157419) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. CN104876859A - this compound and preparing method thereof - Google Patents [patents.google.com]

- 4. CN101906070A - Method for chemically synthesizing this compound - Google Patents [patents.google.com]

- 5. (Open Access) Development and validation of UHPLC method for the determination of this compound in bovine tissues (2023) | C. Valiante [scispace.com]

- 6. jppres.com [jppres.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Discovery and Developmental History of Fluazuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluazuron, a benzoylphenyl urea derivative, has established itself as a significant acarine growth regulator for the control of ticks, particularly Rhipicephalus (Boophilus) microplus, in cattle. Its discovery by Ciba-Geigy in the early 1980s marked a pivotal advancement in veterinary parasitology, introducing a novel mode of action that targets chitin synthesis in arthropods. This document provides a comprehensive technical overview of the discovery, developmental history, mechanism of action, and key experimental data related to this compound. It is intended to serve as a detailed resource for researchers and professionals involved in drug development and parasitology.

Discovery and Developmental History

This compound (CGA 157419) was discovered in the early 1980s by Ciba-Geigy (now part of Novartis)[1]. It belongs to the chemical class of benzoylphenyl urea derivatives, a group of compounds known for their insecticidal properties as insect growth regulators[2][3]. The development of this compound was driven by the need for novel acaricides with a unique mode of action to combat the growing resistance of ticks to existing treatments.

The initial synthesis and screening programs identified this compound as a potent inhibitor of tick development[1]. Unlike many other benzoylphenyl ureas that are primarily effective against insects, this compound exhibited high specificity and efficacy against ticks[4]. Its development as a veterinary pharmaceutical focused on a pour-on formulation for cattle, providing a convenient and effective method for long-term tick control[2][4]. The first commercial products containing this compound were introduced in the 1990s[5].

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been refined over the years to improve yield and purity[5][6]. A common synthetic route involves the reaction of key intermediates to form the final benzoylphenyl urea structure. The following diagram illustrates a representative synthesis pathway.

Mechanism of Action: Chitin Synthesis Inhibition

This compound's primary mode of action is the inhibition of chitin synthesis in ticks[2][7]. Chitin is a crucial structural component of the arthropod cuticle, providing support and protection. By interfering with the incorporation of N-acetylglucosamine into the growing chitin polymer chain, this compound disrupts the molting process in immature tick stages (larvae and nymphs)[2][8]. Adult female ticks that ingest this compound from treated cattle may lay eggs, but these eggs will not hatch due to the disruption of chitin formation in the developing embryo[4].

The following diagram illustrates the proposed mechanism of action of this compound on the chitin synthesis pathway.

Quantitative Data

Efficacy Data

This compound has demonstrated high efficacy against various tick species, particularly Rhipicephalus microplus. The following table summarizes efficacy data from selected studies.

| Target Species | Host | Formulation | Dose | Efficacy (%) | Study Reference |

| Rhipicephalus microplus | Cattle | Pour-on | 2.5 mg/kg | >99% reduction in tick counts at day 21 | [9] |

| Rhipicephalus microplus | Cattle | Pour-on | 1.5 mg/kg | 96% in susceptible strain | [10] |

| Amblyomma sculptum | Guinea Pigs | Bait | 10 mg/kg | 64.99% interference with molting | [11][12] |

| Rhipicephalus decoloratus | Cattle | Pour-on (combination with flumethrin) | 2.5% this compound | >93% reduction from day 56 onwards | [13] |

Pharmacokinetic Data

This compound is administered as a pour-on formulation and is absorbed systemically, distributing into the fat tissues from where it is slowly released.

| Species | Formulation | Dose | Cmax | Tmax | T½ (elimination) | Study Reference |

| Cattle | Subcutaneous injection | 1.5 mg/kg | Mean max plasma level of total radioactivity reached in 48 hours | 48 hours | ~78 days (radioactivity in blood) | [7][14] |

| Cattle | Pour-on | 2.5 mg/kg | 30 ± 5 ppb (day 77) | - | - | [9] |

| Guinea Pigs | Oral bait | 10 mg/kg | 107.23 ± 46.69 ng/mL | 0.90 ± 1.04 days | 6.63 ± 2.02 days | [11] |

Tissue Residue Data

Due to its lipophilic nature, this compound preferentially accumulates in fat tissue. Residue depletion studies are crucial for determining appropriate withdrawal periods.

| Tissue | Time Post-Treatment (weeks) | Mean Residue (mg/kg) at 1.5 mg/kg s.c. dose | Study Reference |

| Fat | 2 | 2.83 | [14] |

| Fat | 6 | 2.15 | [14] |

| Fat | 16 | 0.81 | [14] |

| Liver | 2 | 0.26 | [14] |

| Liver | 6 | 0.20 | [14] |

| Liver | 16 | 0.08 | [14] |

| Kidney | 2 | 0.21 | [14] |

| Kidney | 6 | 0.16 | [14] |

| Kidney | 16 | 0.06 | [14] |

| Muscle | 2 | 0.06 | [14] |

| Muscle | 6 | 0.05 | [14] |

| Muscle | 16 | 0.02 | [14] |

Key Experimental Protocols

Efficacy Trial in Cattle (Pour-on)

Objective: To evaluate the efficacy of a pour-on formulation of this compound against natural or artificial infestations of Rhipicephalus microplus on cattle.

Experimental Workflow:

References

- 1. CN104876859A - this compound and preparing method thereof - Google Patents [patents.google.com]

- 2. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101906070A - Method for chemically synthesizing this compound - Google Patents [patents.google.com]

- 4. parasitipedia.net [parasitipedia.net]

- 5. jppres.com [jppres.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound [fao.org]

- 8. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship between pharmacokinetics of this compound and its efficacy for controlling Rhipicephalus microplus: A comprehensive evaluation of tick drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound Baits in the Control of Amblyomma sculptum Tick: Efficacy and Pharmacokinetics Using Guinea Pigs as an Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fao.org [fao.org]

An In-depth Technical Guide on the Core Mechanism of Action of Fluazuron on Chitin Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazuron, a benzoylphenylurea (BPU) derivative, is a potent insect and acarine growth regulator widely utilized in veterinary medicine for the control of ticks, particularly Rhipicephalus (Boophilus) microplus.[1][2][3] Its primary mechanism of action involves the inhibition of chitin synthesis, a process vital for the formation of the arthropod exoskeleton.[2][3] This disruption of chitin deposition leads to abortive molting in larval and nymphal stages, effectively breaking the life cycle of the parasite.[1][4] While the in vivo effects are well-documented, the precise molecular interactions with its target, chitin synthase (CHS), have been a subject of extensive research. This guide provides a comprehensive technical overview of the current understanding of this compound's mechanism of action on chitin synthase, including the chitin biosynthesis pathway, evidence for direct enzymatic inhibition, and the experimental methodologies used to elucidate this process.

Introduction to this compound and its Mode of Action

This compound is a systemic acaricide administered topically to cattle.[2] As an insect growth regulator (IGR), it does not exhibit a rapid knockdown effect but rather interferes with the developmental processes of ticks.[1][4] The compound is ingested by ticks during feeding on a treated host and subsequently disrupts the synthesis of chitin, a crucial structural component of the cuticle.[2][4] This leads to the inability of immature ticks to successfully molt to the next life stage, and eggs laid by treated females fail to hatch.[1]

The specificity of this compound and other BPUs as insecticides and acaricides stems from the fact that vertebrates do not synthesize chitin, making chitin synthase an attractive and selective target.[5]

The Chitin Biosynthesis Pathway: The Target of this compound

Chitin is a long-chain polymer of N-acetylglucosamine (GlcNAc) and is a fundamental component of the arthropod exoskeleton and the peritrophic matrix of the midgut.[6][7] The biosynthesis of chitin is a multi-step enzymatic pathway, with the final step being the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains, a reaction catalyzed by the enzyme chitin synthase (CHS).[7][8]

The key steps in the chitin biosynthesis pathway are as follows:

-

Glucose to Fructose-6-phosphate: The pathway begins with glucose, which is phosphorylated and then isomerized to fructose-6-phosphate.

-

Formation of Glucosamine-6-phosphate: Glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate. This is a key regulatory step.[8]

-

Formation of N-acetylglucosamine-6-phosphate: Glucosamine-6-phosphate N-acetyltransferase (GNA) then acetylates glucosamine-6-phosphate.

-

Isomerization to N-acetylglucosamine-1-phosphate: Phosphoacetylglucosamine mutase (PGM) converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.

-

Activation to UDP-N-acetylglucosamine: UDP-N-acetylglucosamine pyrophosphorylase (UAP) activates N-acetylglucosamine-1-phosphate to UDP-GlcNAc, the direct precursor for chitin synthesis.[8]

-

Chitin Polymerization: Chitin synthase, a transmembrane enzyme, catalyzes the transfer of GlcNAc from UDP-GlcNAc to a growing chitin chain.[7]

Mechanism of Action: Direct Inhibition of Chitin Synthase

The precise molecular target of benzoylphenylureas, including this compound, was a subject of debate for some time. Early hypotheses suggested an indirect mode of action, possibly through the disruption of vesicular transport of chitin synthase to the cell membrane. However, accumulating evidence now strongly supports the direct inhibition of the chitin synthase enzyme as the primary mechanism.

Quantitative Data on this compound and Other Chitin Synthase Inhibitors

The following table summarizes available quantitative data on the efficacy of this compound and other benzoylphenylureas. It is important to note the distinction between in vivo (LC50) and in vitro (IC50) values, as the former reflects a combination of pharmacokinetic and pharmacodynamic effects.

| Compound | Organism | Assay Type | Value | Reference |

| This compound | Rhipicephalus sanguineus nymphs | In vivo (topical on host) | Morphological alterations at 20, 40, and 80 mg/kg | [4] |

| This compound | Amblyomma sculptum larvae | In vivo (oral bait) | 64.99% inhibition of molting at 10 mg/kg | [9] |

| Lufenuron | Ephestia figulilella | In vivo (topical) | EC50 = 379.21 ppm | [10] |

| Hexaflumuron | Ephestia figulilella | In vivo (topical) | EC50 = 95.38 ppm | [10] |

| Diflubenzuron | Anopheles gambiae | In vitro (CHS activity) | Slight inhibition at 2.5 µmol/L | [7] |

| Nikkomycin Z | Anopheles gambiae | In vitro (CHS activity) | Slight inhibition at 2.5 µmol/L | [7] |

Note: The lack of a specific IC50 value for this compound on purified chitin synthase is a notable data gap in the current publicly available literature.

Experimental Protocols for Studying this compound's Mechanism of Action

Several key experimental approaches have been instrumental in elucidating the mechanism of action of this compound and other chitin synthase inhibitors.

Chitin Synthase Activity Assay (Non-Radioactive Method)

This protocol is adapted from methods used to assess chitin synthase activity in insect preparations and is suitable for high-throughput screening of potential inhibitors.[7][11]

Principle: This assay measures the incorporation of N-acetylglucosamine from the substrate UDP-GlcNAc into a growing chitin polymer. The newly synthesized chitin is captured on a microplate coated with Wheat Germ Agglutinin (WGA), which binds specifically to chitin. The amount of captured chitin is then quantified colorimetrically or fluorometrically.

Methodology:

-

Enzyme Preparation:

-

Isolate tissues rich in chitin synthase (e.g., integument from molting larvae or nymphs).

-

Homogenize the tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and 10 mM MgCl₂).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.

-

The supernatant, containing microsomal fractions with chitin synthase, is used as the enzyme source. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

Use a 96-well microplate pre-coated with WGA.

-

To each well, add the enzyme preparation.

-

Add the test compound (this compound, dissolved in a suitable solvent like DMSO) at various concentrations. Include a solvent-only control.

-

Initiate the reaction by adding the substrate, UDP-GlcNAc.

-

Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction and wash the wells to remove unincorporated substrate and unbound enzyme.

-

Add a solution of WGA conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

After incubation and further washing, add the HRP substrate (e.g., TMB).

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vivo Efficacy and Molting Inhibition Assay

This protocol assesses the effect of this compound on the development of ticks in a controlled laboratory setting.

Methodology:

-

Host Treatment:

-

Tick Infestation:

-

A known number of tick larvae or nymphs are placed on the treated and control hosts.

-

-

Data Collection:

-

Engorged ticks are collected as they detach from the hosts.

-

The collected ticks are weighed and placed in a controlled environment (e.g., incubator with specific temperature and humidity) to allow for molting.

-

The number of successfully molted individuals is recorded over time.

-

The percentage of molting inhibition is calculated for each treatment group compared to the control.

-

Morphological abnormalities in the ticks that fail to molt or in the newly molted instars can be examined using microscopy.[4]

-

-

Data Analysis:

-

Statistical analysis is performed to determine the significance of the differences in molting success between the treated and control groups.

-

Effective concentration (EC50) or lethal concentration (LC50) values can be calculated.

-

Hormonal Regulation of Chitin Synthesis and Potential Secondary Effects of this compound

The process of molting in ticks is under complex hormonal control, primarily regulated by ecdysteroids (molting hormones).[12] The titer of ecdysone and its active form, 20-hydroxyecdysone, dictates the timing of apolysis (separation of the old cuticle) and ecdysis (shedding of the old cuticle).[13] Chitin synthesis is tightly coupled with these hormonal signals.

While the primary mode of action of this compound is the direct inhibition of chitin synthase, it is plausible that there are secondary effects on the hormonal signaling pathways that regulate molting. Disruption of cuticle formation could potentially lead to feedback mechanisms that alter the expression of genes involved in the ecdysone signaling pathway. However, further research is needed to fully elucidate these potential secondary effects.

Conclusion

This compound's efficacy as a tick development inhibitor is firmly rooted in its ability to disrupt chitin synthesis. The current body of scientific evidence strongly indicates that its primary mechanism of action is the direct inhibition of chitin synthase, the terminal enzyme in the chitin biosynthesis pathway. While in vivo studies have consistently demonstrated the potent effects of this compound on tick molting, a notable gap in the publicly available data is the lack of specific in vitro kinetic data (IC50/Ki) for this compound's interaction with purified chitin synthase. Future research focusing on the direct enzymatic kinetics and structural biology of this compound binding to tick chitin synthase will provide a more complete understanding of its molecular mechanism and may aid in the development of next-generation acaricides. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of this important class of animal health products.

References

- 1. Tick gut barriers impacting tick-microbe interactions and pathogen persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [fao.org]

- 3. Tick Ecdysteroid Hormone, Global Microbiota/Rickettsia Signaling in the Ovary versus Carcass during Vitellogenesis in Part-Fed (Virgin) American Dog Ticks, Dermacentor variabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulatory mechanisms of chitin biosynthesis and roles of chitin in peritrophic matrix formation in the midgut of adult Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Hormonal control of tick development and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hormonal Control of Insect Metamorphosis: Ecdysone, Juvenile Hormone, and Molting - RBR Life Science [rbrlifescience.com]

Molecular Targets of Fluazuron in Arthropods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazuron is a benzoylphenyl urea (BPU) derivative that functions as a potent and specific insect growth regulator (IGR), primarily used as an acaricide for the control of ticks, such as Boophilus microplus, in cattle.[1][2] As a member of the BPU class of pesticides, this compound's mode of action is the disruption of chitin synthesis, a vital process for the formation and maintenance of the arthropod exoskeleton.[3][4] This targeted mechanism of action results in abortive molting in larval and nymphal stages, and can also impact egg viability, leading to effective pest population control.[2] This technical guide provides a comprehensive overview of the molecular targets of this compound in arthropods, including available data, experimental methodologies, and relevant biochemical pathways.

Primary Molecular Target: Chitin Synthase

The primary molecular target of this compound and other benzoylphenyl ureas is chitin synthase (CHS) , a key enzyme in the chitin biosynthesis pathway.[5][6] Chitin is a long-chain polymer of N-acetylglucosamine, and it is an essential structural component of the arthropod cuticle, providing both support and protection.[7] Chitin synthase catalyzes the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains. By inhibiting this enzyme, this compound effectively blocks the formation of the procuticle, leading to a failure in the molting process, and ultimately, the death of the immature arthropod.[2]

While the precise binding site of this compound on chitin synthase has not been definitively elucidated in publicly available literature, resistance studies involving other BPUs strongly suggest a direct interaction. Mutations in the gene encoding for chitin synthase 1 (CHS1) have been linked to resistance to BPU insecticides in various arthropod species.[5][8] This provides compelling evidence that CHS1 is the direct molecular target.

Chitin Biosynthesis Pathway and Inhibition by this compound

The synthesis of chitin is a multi-step enzymatic pathway. This compound is presumed to inhibit the final step of this pathway, the polymerization of UDP-N-acetylglucosamine into chitin.

Quantitative Data

Table 1: Efficacy of Benzoylphenyl Urea Insecticides Against Various Arthropods

| Compound | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| Lufenuron | Spodoptera frugiperda | LD50 | 0.010 µg a.i. cm⁻² | [9] |

| Diflubenzuron | Anopheles gambiae | IC50 (in vitro) | ~1 µM | [10] |

| Hexaflumuron | Leptinotarsa decemlineata | LC50 | 0.79 mg ai/L | [11] |

| Lufenuron | Leptinotarsa decemlineata | LC50 | 27.3 mg ai/L |[11] |

Experimental Protocols

Detailed experimental protocols for the direct assessment of this compound's inhibitory activity on arthropod chitin synthase are not explicitly published. However, established methodologies for other chitin synthase inhibitors can be adapted. Below are representative protocols for both in vitro enzyme inhibition and in vivo efficacy assays.

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against chitin synthase.

Methodology:

-

Enzyme Preparation: A crude preparation of chitin synthase is obtained from the integument of the target arthropod species. This typically involves tissue homogenization and centrifugation to isolate the microsomal fraction containing the enzyme.[10]

-

Assay Procedure:

-

Microtiter plates are coated with Wheat Germ Agglutinin (WGA), which binds to chitin.

-

The enzyme preparation is added to the WGA-coated wells along with a reaction buffer and varying concentrations of this compound.

-

The reaction is initiated by the addition of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

-

After incubation, the newly synthesized chitin, captured by the WGA, is quantified using a WGA-Horseradish Peroxidase (HRP) conjugate and a colorimetric substrate.[10]

-

-

Data Analysis: The absorbance is measured, and the percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Assay (Larval Molting Inhibition)

This protocol assesses the effect of this compound on the molting process of arthropod larvae.

Methodology:

-

Preparation of Test Substance: Serial dilutions of this compound are prepared in a suitable solvent.

-

Treatment of Larvae: Synchronized, early-instar larvae of the target arthropod are treated with the this compound solutions. This can be done through topical application, incorporation into an artificial diet, or by treating the host (in the case of ectoparasites).[12]

-

Incubation and Observation: The treated larvae are maintained under controlled conditions of temperature, humidity, and photoperiod. Mortality and any abnormalities in the molting process are recorded at regular intervals.[12]

-

Data Analysis: The data are subjected to probit analysis to determine the lethal concentration (LC50) or effective concentration (EC50) that causes a 50% response (mortality or molting inhibition).[13]

Resistance Mechanisms

Resistance to benzoylphenyl ureas, including this compound, in arthropod populations is an area of ongoing research. The primary mechanism of resistance that has been identified is target-site modification, specifically point mutations in the chitin synthase 1 (CHS1) gene.[6][8][9] These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby decreasing its efficacy.

Conclusion

This compound is a highly effective arthropod growth regulator that targets the biosynthesis of chitin, a critical component of the exoskeleton. Its primary molecular target is the enzyme chitin synthase. While specific quantitative data on the direct inhibition of arthropod chitin synthase by this compound are limited in the public domain, the mechanism of action is well-established for the benzoylphenyl urea class of compounds. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and other chitin synthesis inhibitors. Further research to elucidate the precise binding site and to quantify the inhibitory kinetics of this compound on arthropod chitin synthase would be of significant value to the scientific community.

References

- 1. This compound [fao.org]

- 2. parasitipedia.net [parasitipedia.net]

- 3. specialistsales.com.au [specialistsales.com.au]

- 4. Is the suckling period and application pattern relevant for this compound against tick infestation in cows and their suckling calves? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. biorxiv.org [biorxiv.org]

- 7. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Detection of Chitin Synthase Mutations in Lufenuron-Resistant Spodoptera frugiperda in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Action of the insect growth regulator this compound, the active ingredient of the acaricide Acatak®, in Rhipicephalus sanguineus nymphs (Latreille, 1806) (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Fluazuron in the Soil Environment: Unraveling its Metabolic Fate and Degradation

A comprehensive analysis of the transformation and persistence of the insect growth regulator fluazuron in terrestrial ecosystems remains a critical area of ongoing research. While detailed studies on its metabolism in target species and livestock are available, a significant knowledge gap persists regarding its specific degradation pathways, kinetics, and the identity of its metabolites in the soil matrix.

This compound, a benzoylphenyl urea derivative, functions as a potent insect growth regulator by inhibiting chitin synthesis. Its application in agriculture and veterinary medicine necessitates a thorough understanding of its environmental fate to assess potential risks and ensure sustainable use. This technical guide synthesizes the currently available information on this compound's behavior in soil, drawing inferences from related compounds and highlighting the methodologies employed in such environmental fate studies.

Abiotic and Biotic Degradation Mechanisms

The degradation of pesticides in soil is a complex process governed by a combination of abiotic and biotic factors. These include chemical hydrolysis, photodegradation, and microbial metabolism, with the latter often playing the most significant role in the breakdown of organic compounds.[1] The rate and extent of these processes are influenced by soil properties such as pH, organic matter content, texture, and moisture, as well as environmental conditions like temperature and sunlight exposure.[1]

For benzoylphenyl urea herbicides, a class of compounds structurally related to this compound, the primary degradation pathways in soil are known to involve hydrolysis and microbial degradation.[2] Studies on fluometuron, for instance, have shown that degradation proceeds through demethylation and subsequent hydrolysis of the urea bridge.[3] It is plausible that this compound undergoes similar transformations in the soil environment.

Hydrolysis

The stability of the urea linkage in benzoylphenyl urea compounds is pH-dependent. While specific data for this compound is scarce, studies on other sulfonylurea and phenylurea herbicides demonstrate that hydrolysis rates can be significantly influenced by soil acidity or alkalinity.[4][5]

Photodegradation

Photodegradation on the soil surface can be a relevant dissipation pathway for some pesticides.[6][7] The extent of this process depends on the compound's ability to absorb light in the solar spectrum and the presence of photosensitizing agents in the soil matrix.[6] Specific studies on the photolytic stability of this compound on soil surfaces are needed to quantify its importance.

Microbial Metabolism

Soil microorganisms, including bacteria and fungi, are key drivers of pesticide degradation.[8][9][10] They can utilize pesticides as a source of carbon and energy, leading to their mineralization, or transform them through co-metabolism.[9][11] The primary metabolic reactions involved in the breakdown of phenylurea herbicides by microorganisms include N-dealkylation and hydrolysis of the urea bond.[3]

Anticipated Degradation Pathways of this compound in Soil

Based on the known metabolism of this compound in animals and the degradation of similar benzoylphenyl urea compounds in soil, a putative degradation pathway for this compound in soil can be proposed. The initial and most critical step is likely the cleavage of the benzoyl ureido bridge.[12][13] This would result in the formation of two primary metabolites: 2,6-difluorobenzoic acid and a substituted aniline derivative. These primary metabolites are then expected to undergo further degradation. For instance, the substituted aniline could be subject to hydroxylation and ring cleavage by soil microorganisms.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Sorption and hydrolysis of flazasulfuron - Advances in Weed Science [awsjournal.org]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. matheo.uliege.be [matheo.uliege.be]

- 9. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound [fao.org]

- 13. fao.org [fao.org]

The Pharmacokinetic Profile of Fluazuron in Bovine Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Fluazuron in bovine plasma. This compound, a benzoylphenylurea derivative, is a widely used acaricide for the control of cattle ticks, primarily Rhipicephalus (Boophilus) microplus. Its efficacy is intrinsically linked to its pharmacokinetic behavior, which governs its absorption, distribution, metabolism, and excretion (ADME) in the bovine host. This document synthesizes key data on this compound's plasma kinetics, details the experimental methodologies for its analysis, and provides visual representations of its mechanism of action and analytical workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound in cattle vary significantly depending on the route of administration. The following tables summarize key data from studies involving topical (pour-on) and subcutaneous administrations.

Table 1: Pharmacokinetic Parameters of this compound in Bovine Plasma Following Topical (Pour-on) Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·d/mL) | t½ (days) | Reference |

| 2.5 | 74.4 ± 3.52 | 2 | 1007 ± 33.5 | 14.6 ± 2.97 | [1] |

| 2.5 | - | 5-6 | 589 to 1276 | 24.4 ± 3.5 | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Bovine Plasma Following Subcutaneous Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·d/mL) | t½ (days) | Reference |

| 1.5 | - | 2 | - | ~78 | [1][3] |

Note: Data for oral administration is limited in the reviewed literature, preventing a direct quantitative comparison. However, it has been reported that oral application of this compound leads to more rapid absorption and higher bloodstream levels compared to dermal treatment at the same dose[3].

Experimental Protocols

Accurate determination of this compound concentrations in bovine plasma is fundamental to pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose. Below are detailed methodologies for common extraction and analytical techniques.

Sample Preparation Techniques

2.1.1. Liquid-Liquid Extraction (LLE)

This method is used to isolate this compound from the plasma matrix.

-

Procedure:

-

To 1 mL of bovine plasma, add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, hexane, or diethyl ether).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at approximately 756 x g for 15 minutes to separate the organic and aqueous phases.

-

Carefully transfer the supernatant (organic phase) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or in a heated block (around 35°C).

-

Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the mobile phase (e.g., acetonitrile) for chromatographic analysis[1].

-

2.1.2. Solid-Phase Extraction (SPE)

SPE offers a more selective sample clean-up compared to LLE.

-

Procedure:

-

Condition a C18 SPE cartridge (e.g., 3 mL, 500 mg) by passing 2 mL of methanol followed by 2 mL of water through it.

-

Load 1 mL of the bovine plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute the retained this compound with 1 mL of an appropriate eluent (e.g., ethyl acetate, acetonitrile, dichloromethane, ether, or hexane).

-

Collect the eluate and evaporate it to dryness.

-

Reconstitute the residue in the mobile phase for analysis[1].

-

2.1.3. Matrix Solid-Phase Dispersion (MSPD)

-

General Procedure:

-

A small amount of bovine plasma is blended with a solid support (e.g., C18-bonded silica).

-

The resulting homogenized mixture is packed into a column.

-

The column is washed with a non-eluting solvent to remove interferences.

-

This compound is then eluted with a suitable organic solvent.

-

The eluate is collected, evaporated, and reconstituted for analysis.

-

Analytical Instrumentation and Conditions

2.2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

-

Chromatographic Column: Kromasil C18 column.

-

Mobile Phase: Acetonitrile:water (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

UV Detection Wavelength: 260 nm.

-

Validation Range: 20–150 ng/mL.

-

Limit of Detection (LOD): 10 ng/mL.

-

Lower Limit of Quantification (LLOQ): 20 ng/mL[1].

2.2.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and selectivity, HPLC-MS/MS is employed.

-

Matrix-matched calibration curves: Typically in the range of 5 to 1000 µg/kg (ppb).

-

Limit of Quantification (LOQ): As low as 5 ppb.

Mandatory Visualizations

Mechanism of Action: Inhibition of Chitin Synthesis

This compound's primary mode of action is the inhibition of chitin synthesis in ticks. Chitin is a crucial component of the tick's cuticle. By disrupting this process, this compound interferes with molting and egg viability.

Caption: this compound inhibits the enzyme chitin synthase, disrupting cuticle formation in ticks.

Experimental Workflow: this compound Analysis in Bovine Plasma

The following diagram illustrates a typical workflow for the analysis of this compound in bovine plasma samples, from collection to final quantification.

Caption: Workflow for the analysis of this compound in bovine plasma.

Metabolic Pathway of this compound in Cattle

This compound undergoes limited metabolism in cattle, with the majority of the compound being excreted unchanged. The primary metabolic process involves the cleavage of the urea bridge.

Caption: Simplified metabolic pathway of this compound in cattle.

Conclusion

This technical guide provides a detailed examination of the pharmacokinetic profile of this compound in bovine plasma. The data presented highlights the prolonged half-life of the compound, particularly after subcutaneous administration, which contributes to its sustained efficacy. The detailed experimental protocols offer a practical resource for researchers in the field. The visualizations of the mechanism of action, analytical workflow, and metabolic pathway serve to contextualize the quantitative data and enhance understanding. Further research into the oral pharmacokinetics of this compound and the development of standardized MSPD protocols would further refine our understanding of this important veterinary drug.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Fluazuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazuron is a benzoylphenyl urea derivative that acts as an insect growth regulator.[1][2] It is primarily utilized in veterinary medicine for the control of ticks, particularly Boophilus microplus, in cattle.[1][2] Its mode of action involves the inhibition of chitin synthesis, a critical component of the insect exoskeleton, thereby disrupting the molting process and preventing the development of immature ticks.[1][2] This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, supported by detailed experimental protocols and visual representations of its mechanism of action.

Chemical Properties of this compound

This compound is a white to pink fine crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[[4-chloro-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]carbamoyl]-2,6-difluorobenzamide | [3] |

| CAS Number | 86811-58-7 | [3] |

| Molecular Formula | C₂₀H₁₀Cl₂F₅N₃O₃ | [1][3] |

| Molecular Weight | 506.21 g/mol | [1][3] |

| Appearance | White to pink fine crystalline powder, colorless and odorless | [1] |

| Melting Point | 219 °C | [1] |

| n-Octanol/Water Partition Coefficient (log P) | 5.1 | [1] |

| Vapor Pressure | 1.2 x 10⁻⁷ mPa (at 20 °C) | [4] |

Solubility Profile

The solubility of this compound in aqueous and organic solvents is a critical factor influencing its formulation, bioavailability, and environmental fate. This compound is practically insoluble in water but shows varying degrees of solubility in organic solvents.[1][5]

Table 2: Solubility of this compound

| Solvent | Solubility at 20 °C | Reference(s) |

| Water | <0.02 mg/L | [1] |

| Methanol | 0.24% (w/v) | [1] |

| Isopropanol | 0.09% (w/v) | [1] |

| n-Octanol | 0.07% (w/v) | [1] |

| Acetone | 5.5% (w/v) | [1] |

| Hexane | 3 mg/L | [1] |

| Methylene Chloride | 2.0% (w/v) | [1] |

| Cyclohexanone | 10.5% (w/v) | [1] |

| N-Methyl-2-Pyrrolidone | 35% (w/v) | [1] |

| DMF | 30 mg/mL | [6] |

| DMSO | 30 mg/mL | [6] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |

Stability

This compound's stability is pH-dependent, with greater stability in acidic conditions compared to alkaline conditions.[7]

Table 3: Hydrolytic Stability of this compound at 25 °C

| pH | Half-life | Reference(s) |

| 3 | 14 days | [1][7] |

| 5 | 7 days | [1][7] |

| 7 | 20 hours | [1][7] |

| 9 | 0.5 hours | [1][7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Melting Point (Based on OECD Guideline 102)

Principle: The melting point is determined by heating a small, powdered sample of the substance and observing the temperature at which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., capillary tube apparatus or hot stage microscope)

-

Calibrated thermometer or temperature sensor

-

Capillary tubes (if applicable)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the test substance is finely powdered using a mortar and pestle.

-

Capillary Tube Method:

-

A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Determination of Water Solubility (Based on OECD Guideline 105 - Flask Method)

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Centrifuge

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

pH meter

Procedure:

-

Preliminary Test: An initial test is performed to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of the test substance is added to a known volume of water in a glass flask. The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached.

-

Phase Separation: The saturated solution is centrifuged at high speed to separate the undissolved solid from the aqueous phase.

-

Quantification: A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of the substance in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Workflow for Water Solubility Determination

Caption: Workflow for determining the water solubility of this compound.

Determination of n-Octanol/Water Partition Coefficient (Based on OECD Guideline 107 - Shake Flask Method)

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of two largely immiscible solvents, in this case, n-octanol and water.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

pH meter

Procedure:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol before the experiment.

-

Partitioning: A known volume of the n-octanol-saturated water and water-saturated n-octanol are placed in a separatory funnel. A small, known amount of the test substance is added.

-

Equilibration: The funnel is shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the substance in both the aqueous and n-octanol phases is determined by a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log P.

Mode of Action: Inhibition of Chitin Synthesis

This compound belongs to the benzoylphenyl urea class of insecticides, which act as chitin synthesis inhibitors.[2][4] Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the arthropod exoskeleton. The synthesis of chitin is a multi-step enzymatic process. This compound specifically inhibits the final step of this pathway, the polymerization of UDP-N-acetylglucosamine into chitin, which is catalyzed by the enzyme chitin synthase.[1] This disruption of chitin formation leads to a failure in the molting process, ultimately causing the death of the immature insect.

Chitin Biosynthesis Pathway and Inhibition by this compound

Caption: The insect chitin biosynthesis pathway and the point of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of chitin synthesis in the larval midgut of Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluazuron: Structural Formula, Molecular Weight, and Mode of Action

Introduction

Fluazuron is a potent and specific inhibitor of chitin synthesis, belonging to the benzoylphenylurea class of compounds.[1] It is widely utilized in veterinary medicine as an acaricide for the control of tick infestations in cattle.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Chemical and Physical Properties

This compound is a complex synthetic molecule with specific physicochemical properties that contribute to its biological activity. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₁₀Cl₂F₅N₃O₃[3][4] |

| Molecular Weight | 506.21 g/mol [1][3][4] |

| IUPAC Name | N-[[4-chloro-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]carbamoyl]-2,6-difluorobenzamide[5] |

| CAS Registry Number | 86811-58-7[3] |

Below is a diagram representing the structural formula of this compound.

Caption: Structural formula of this compound.

Mechanism of Action: Chitin Synthesis Inhibition

This compound's primary mode of action is the inhibition of chitin synthesis in ticks.[1][6] Chitin is a crucial component of the tick's exoskeleton, providing structural integrity. By disrupting the chitin synthesis pathway, this compound prevents the proper formation of the cuticle, leading to mortality, especially during molting. The proposed signaling pathway for this inhibition is detailed below.

Caption: Proposed signaling pathway of this compound's inhibitory action on chitin synthesis.

Experimental Protocols

Chemical Synthesis of this compound

A documented method for the chemical synthesis of this compound involves a multi-step process.[4] An overview of this synthetic workflow is presented below.

Caption: Workflow for the chemical synthesis of this compound.

Detailed Protocol:

-

Etherification: 2-chloro-5-nitrophenol and 2,3-dichloro-5-methyl triflouro pyridine undergo an etherifying reaction to produce an etherate intermediate.[4]

-

Reduction: The resulting etherate is reduced using sodium bisulfide as a reducing agent in a solvent of ethanol or methanol to generate 4-chloro-3-(3-chloro-5-methyl triflouro-2-pyridyloxy) aniline.[4]

-

N-acylation: In a separate reaction, 2,6-difluorobenzamide is subjected to an N-acylation reaction with triphosgene to yield 2,6-difluorobenzoyl isocyanate.[4]

-

Addition Reaction: The two intermediates, 4-chloro-3-(3-chloro-5-methyl triflouro-2-pyridyloxy) aniline and 2,6-difluorobenzoyl isocyanate, are combined in an addition reaction to form crude this compound.[4]

-

Purification: The crude product is then refined and purified to obtain the final, high-purity this compound.[4]

Analytical Determination of this compound in Biological Samples

The quantification of this compound in biological matrices such as bovine plasma and tissues is crucial for pharmacokinetic and residue studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed analytical method.[3][7][8]

Caption: General workflow for the analytical determination of this compound.

Detailed Protocol for Determination in Bovine Plasma:

-

Sample Preparation: Various extraction methods can be employed, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and matrix solid-phase dispersion (MSPD).[3]

-

Chromatographic Conditions:

-

Validation: The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For instance, one validated method demonstrated a linearity range of 20–150 ng/mL with an LOD of 10 ng/mL and an LLOQ of 20 ng/mL in plasma.[3]

Detailed Protocol for Determination in Bovine Tissues:

-

Sample Preparation: Tissue samples are typically extracted with acetonitrile.[7]

-

Chromatographic Conditions:

-

Validation: The method should be validated for different tissue types (muscle, fat, liver, kidney). A validated UHPLC method showed linearity over ranges from 50–800 ng/g in muscle to 1750–28000 ng/g in fat, with an LLOQ of 50 ng/g in muscle.[7]

Conclusion

This compound is a highly effective acaricide with a well-defined mechanism of action centered on the inhibition of chitin synthesis. Its chemical structure and properties are well-characterized, and robust analytical methods for its quantification in biological matrices have been established. The information provided in this technical guide offers a solid foundation for researchers and professionals working with this important veterinary drug. Further research into the precise molecular interactions of this compound with its target sites could lead to the development of even more effective and specific pest control agents.

References

- 1. This compound [fao.org]

- 2. Novel Acaricidal Drug this compound Causes Immunotoxicity via Selective Depletion of Lymphocytes T CD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. CN101906070A - Method for chemically synthesizing this compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound (Ref: CGA 157419) [sitem.herts.ac.uk]

- 7. jppres.com [jppres.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

In-Vitro Activity of Fluazuron Against Tick Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, there is a notable absence of publicly available, peer-reviewed studies detailing the specific in-vitro activity of Fluazuron on tick cell lines. Consequently, this document provides a comprehensive framework based on the known mechanisms of this compound and related benzoylphenyl urea compounds, alongside established methodologies for in-vitro acaricide testing. The experimental protocols and data tables presented herein are illustrative and intended to serve as a guide for future research in this critical area.

Introduction

This compound, a benzoylphenyl urea derivative, is a potent insect growth regulator (IGR) widely utilized in the veterinary field for the control of tick infestations, primarily in cattle.[1][2] Its primary mode of action is the inhibition of chitin synthesis, a crucial component of the arthropod exoskeleton.[1][2] This disruption of the molting process is highly effective against larval and nymphal tick stages.[3] Despite its extensive in-vivo use, a detailed understanding of its cellular and molecular effects through in-vitro studies on tick cell lines is lacking.

Tick cell lines offer a powerful and ethical alternative to in-vivo testing for screening new acaricides, studying mechanisms of action, and investigating resistance.[4] This technical guide outlines a proposed in-vitro approach to characterize the activity of this compound against tick cell lines, providing detailed experimental protocols and frameworks for data presentation and visualization.

Proposed Experimental Framework

To thoroughly investigate the in-vitro activity of this compound, a multi-faceted approach targeting cell viability, chitin synthesis, and gene expression is recommended.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic effect of this compound on various tick cell lines to establish dose-response relationships and calculate key parameters like the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Cytotoxicity of this compound on Various Tick Cell Lines

| Tick Cell Line | Origin Species | This compound IC50 (µM) after 72h | Assay Method |

| ISE6 | Ixodes scapularis | [Data not available] | MTT Assay |

| BME/CTVM2 | Rhipicephalus microplus | [Data not available] | AlamarBlue Assay |

| DAE100 | Dermacentor andersoni | [Data not available] | Trypan Blue Exclusion |

| RAE25 | Rhipicephalus appendiculatus | [Data not available] | LDH Release Assay |

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Culture: Culture tick cell lines (e.g., ISE6) in appropriate media, such as L-15B or a combination of L-15 and MEM, supplemented with fetal bovine serum (FBS) and tryptose phosphate broth (TPB), at 32-34°C.[5][6][7]

-

Seeding: Seed cells into 96-well microplates at a density of approximately 1 x 10^5 cells/mL and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in the culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and not exceed 0.5%.

-

Incubation: Replace the culture medium with the this compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay Workflow

Assessment of Chitin Synthesis Inhibition

Directly measuring the inhibition of chitin synthesis in tick cell lines after this compound treatment would provide crucial evidence for its mechanism of action at a cellular level.

Table 2: Hypothetical Effect of this compound on Chitin Content in Tick Cell Lines

| Tick Cell Line | This compound Concentration (µM) | Chitin Content (µg/10^6 cells) | % Inhibition |

| ISE6 | 0 (Control) | [Data not available] | 0 |

| ISE6 | [IC50/2] | [Data not available] | [Calculated] |

| ISE6 | [IC50] | [Data not available] | [Calculated] |

| ISE6 | [2 x IC50] | [Data not available] | [Calculated] |

Experimental Protocol: Chitin Content Quantification

This protocol is adapted from methods used for insects and fungi.[8][9]

-

Cell Culture and Treatment: Culture and treat tick cells with various concentrations of this compound as described in the viability assay protocol.

-

Cell Lysis: After the treatment period, harvest the cells and lyse them to release cellular components.

-

Chitin Staining: Stain the cell lysates with a chitin-specific fluorescent dye, such as Calcofluor White.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer.

-

Standard Curve: Generate a standard curve using known concentrations of a chitin standard (e.g., from crab shells).

-

Quantification: Determine the chitin content in the cell samples by interpolating their fluorescence readings on the standard curve.

-

Normalization: Normalize the chitin content to the total protein concentration or cell number for each sample.

Gene Expression Analysis of the Chitin Synthesis Pathway

To understand the molecular response of tick cells to this compound, the expression levels of key genes in the chitin synthesis pathway can be analyzed using quantitative real-time PCR (qRT-PCR).

Table 3: Hypothetical Relative Gene Expression in ISE6 Cells after this compound Treatment

| Gene | Function in Chitin Synthesis | Fold Change (vs. Control) |

| CHS1 | Chitin synthase 1 | [Data not available] |

| GFAT | Glutamine-fructose-6-phosphate aminotransferase | [Data not available] |

| GNA1 | Glucosamine-6-phosphate N-acetyltransferase | [Data not available] |

| AGM | Phosphoacetylglucosamine mutase | [Data not available] |

| UAP | UDP-N-acetylglucosamine pyrophosphorylase | [Data not available] |

Experimental Protocol: qRT-PCR for Gene Expression

-

Cell Culture and Treatment: Treat tick cells with this compound at a sub-lethal concentration (e.g., IC50/2) for a defined period (e.g., 24 hours).

-

RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes in the chitin synthesis pathway and a reference gene (e.g., actin or GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Proposed Signaling Pathway of this compound Action

This compound, as a benzoylphenyl urea, is believed to interfere with the final steps of chitin polymerization catalyzed by chitin synthase.[10][11] The exact molecular interactions are not fully elucidated but are thought to disrupt the proper assembly of the chitin polymer.

Putative this compound Inhibition of Chitin Synthesis

Conclusion and Future Directions

While direct in-vitro data on this compound's effect on tick cell lines is currently unavailable, the proposed experimental framework provides a robust starting point for future investigations. Such studies are crucial for a deeper understanding of this compound's mode of action at the cellular level, for the development of in-vitro resistance monitoring tools, and for the screening of novel acaricidal compounds. Future research should focus on performing these foundational experiments across a range of tick cell lines from different species to build a comprehensive dataset on the in-vitro efficacy of this important veterinary drug.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [fao.org]

- 3. Action of the insect growth regulator this compound, the active ingredient of the acaricide Acatak®, in Rhipicephalus sanguineus nymphs (Latreille, 1806) (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Tick Cell Lines in Research on Tick Control [frontiersin.org]

- 5. dsmz.de [dsmz.de]

- 6. Formulation of medium for tick cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]

- 9. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of Fluazuron Residues in Bovine Tissues by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazuron is an insect growth regulator used in cattle to control ticks like Rhipicephalus (Boophilus) microplus.[1][2] As a benzoylphenyl urea derivative, it inhibits chitin synthesis in ticks.[1] Due to its use in food-producing animals, monitoring its residue levels in edible tissues is crucial for food safety. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound residues in various bovine tissues, including muscle, fat, liver, and kidney.

This compound is known to be lipophilic, meaning it preferentially accumulates in fatty tissues.[3] Consequently, residue levels in fat are consistently higher than in other tissues like liver and kidney.[1][3] The analytical methods described herein are designed to efficiently extract this compound from these complex biological matrices and provide accurate quantification.

Experimental Protocols

This section outlines the detailed methodologies for sample preparation and chromatographic analysis of this compound in bovine tissues. Two primary extraction methods are presented: a liquid-liquid extraction (LLE) and a solid-phase extraction (SPE) cleanup method.

Method 1: Acetonitrile-Based Liquid-Liquid Extraction

This method is a straightforward approach suitable for various bovine tissues.[2][4][5][6]

1. Sample Homogenization:

-

Weigh 1 gram of minced and homogenized tissue (muscle, liver, or kidney) or 0.5 grams of fat into a 50 mL polypropylene centrifuge tube.

2. Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Homogenize the sample and solvent mixture for 1 minute using a high-speed homogenizer.

-

For fat samples, a vortexing step of 1 minute followed by 15 minutes in an ultrasonic bath can be used.[7][8]

-

Centrifuge the tube at 4000 rpm for 10 minutes.

3. Supernatant Collection:

-

Carefully transfer the acetonitrile supernatant to a clean tube.

-

Repeat the extraction step with an additional 10 mL of acetonitrile.

-

Combine the supernatants.

4. Evaporation and Reconstitution:

-

Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Method 2: Extraction with Solid-Phase Extraction (SPE) Cleanup